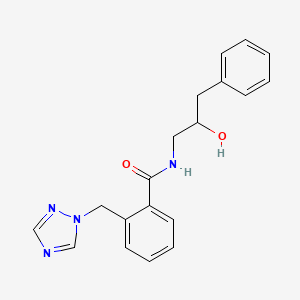![molecular formula C13H13ClN2O2 B7586608 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has shown promising results in various studies. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one is not fully understood. However, it is believed to act through different pathways depending on the target. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In oxidative stress, it has been shown to scavenge free radicals and reduce lipid peroxidation by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In oxidative stress, it has been shown to scavenge free radicals and reduce lipid peroxidation. It has also been shown to have anti-diabetic, anti-hypertensive, and anti-atherogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one in lab experiments include its easy synthesis, low toxicity, and wide range of biological activities. However, its limitations include its poor solubility in water and its instability in acidic and basic conditions.
Direcciones Futuras
There are several future directions for the study of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action and identify new targets. Additionally, the development of new synthesis methods and the modification of the chemical structure may improve its solubility and stability. Finally, the use of animal models and clinical trials may provide further insight into its efficacy and safety.
Métodos De Síntesis
The synthesis of 2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been reported using different methods. One of the most common methods is the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and methyl ethyl ketone. The reaction mixture is then refluxed to obtain the final product. Another method involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethyl acrylate, followed by the reaction of the resulting compound with methyl hydrazinecarboxylate. The reaction mixture is then refluxed to obtain the final product.
Aplicaciones Científicas De Investigación
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one has been extensively studied for its scientific research application. It has shown promising results in various studies related to cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In oxidative stress research, it has been shown to scavenge free radicals and reduce lipid peroxidation.
Propiedades
IUPAC Name |
2-[2-(3-chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-5-6-13(18)16(15-9)8-12(17)10-3-2-4-11(14)7-10/h2-7,12,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBKZCCXVLTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)




![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)

![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)

![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)